1-(2,4-Dimethylphenyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine
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Overview
Description
1-(2,4-Dimethylphenyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two aromatic rings substituted with methyl groups and a sulfonyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Aromatic Substitution: The introduction of the 2,4-dimethylphenyl and 2,3,4-trimethylphenyl groups can be achieved through nucleophilic aromatic substitution reactions. This involves the reaction of the piperazine core with the corresponding methyl-substituted benzene derivatives in the presence of a suitable base.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, and alkylation with alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of nitro, halo, or alkyl-substituted derivatives.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential pharmacological activities, such as antimicrobial, antifungal, and anticancer properties.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic rings and piperazine core can interact with hydrophobic pockets in receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)piperazine: Lacks the sulfonyl group, which may result in different pharmacological properties.
4-((2,3,4-Trimethylphenyl)sulfonyl)piperazine: Lacks the 2,4-dimethylphenyl group, which may affect its binding affinity and specificity.
1-(2,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine: Contains a phenyl group instead of the 2,3,4-trimethylphenyl group, which may alter its chemical reactivity and biological activity.
Uniqueness
1-(2,4-Dimethylphenyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine is unique due to the presence of both the 2,4-dimethylphenyl and 2,3,4-trimethylphenyl groups, along with the sulfonyl group. This combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-15-6-8-20(17(3)14-15)22-10-12-23(13-11-22)26(24,25)21-9-7-16(2)18(4)19(21)5/h6-9,14H,10-13H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEQGQCNXLOOFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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